Meprobamate N-beta-D-glucuronide sodium salt

Structural elucidation X-ray crystallography Metabolite characterization

Meprobamate N-beta-D-glucuronide sodium salt (CAS 15060-28-3, molecular formula C₁₅H₂₅N₂NaO₁₀, MW 416.36 g/mol) is the crystalline sodium salt of the principal N-glucuronide metabolite of the carbamate anxiolytic drug meprobamate. First isolated as an amorphous free acid from rabbit urine and subsequently converted to the crystalline sodium salt for definitive structural confirmation as sodium meprobamate N-mono-β-D-glucopyranosiduronate, this compound represents one of the earliest characterized examples of direct carbamate N-glucuronidation—a relatively uncommon Phase II metabolic pathway.

Molecular Formula C15H25N2NaO10
Molecular Weight 416.36 g/mol
Cat. No. B12295846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprobamate N-beta-D-glucuronide sodium salt
Molecular FormulaC15H25N2NaO10
Molecular Weight416.36 g/mol
Structural Identifiers
SMILESCCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1
InChIKeyNTMRHZKKVLZBPD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meprobamate N-beta-D-glucuronide sodium salt: A Phase II Metabolite Reference Standard for Forensic and Pharmacokinetic Applications


Meprobamate N-beta-D-glucuronide sodium salt (CAS 15060-28-3, molecular formula C₁₅H₂₅N₂NaO₁₀, MW 416.36 g/mol) is the crystalline sodium salt of the principal N-glucuronide metabolite of the carbamate anxiolytic drug meprobamate [1]. First isolated as an amorphous free acid from rabbit urine and subsequently converted to the crystalline sodium salt for definitive structural confirmation as sodium meprobamate N-mono-β-D-glucopyranosiduronate, this compound represents one of the earliest characterized examples of direct carbamate N-glucuronidation—a relatively uncommon Phase II metabolic pathway [1][2]. It is supplied as a white solid with a melting point >114°C (dec.), is water-soluble, and is offered as a certified reference standard (minimum 95 Area-% purity) by specialty chemical suppliers for use in analytical method development, forensic toxicology, and pharmacokinetic research [3].

Why Meprobamate Parent Drug or Free Acid Glucuronide Cannot Substitute for Meprobamate N-beta-D-glucuronide Sodium Salt in Analytical Workflows


Substituting meprobamate parent drug (CAS 57-53-4) or the free acid glucuronide form (CAS 58569-76-9) for the sodium salt is analytically invalid for at least three reasons. First, meprobamate itself is only slightly soluble in water (6.2 g/L at 25°C) and lacks the glucuronide moiety entirely, precluding its use as a direct calibrator for glucuronide conjugate quantification in LC-MS/MS methods that target the intact metabolite [1]. Second, the amorphous free acid form of meprobamate N-glucuronide could not be definitively structurally characterized until it was converted to the crystalline sodium salt; the sodium counterion was essential for obtaining material of sufficient crystallinity for X-ray structural confirmation [2]. Third, carbamate N-glucuronides such as this compound are resistant to hydrolysis by β-glucuronidase—a property not shared by typical O-glucuronide metabolites—meaning that enzymatic hydrolysis-based indirect methods using the parent drug as calibrator will systematically fail to recover the N-glucuronide fraction [3]. These physicochemical and enzymatic distinctions render the sodium salt form irreplaceable for any workflow requiring authentic glucuronide conjugate reference material.

Quantitative Differentiation Evidence for Meprobamate N-beta-D-glucuronide Sodium Salt vs. Closest Analogs and Alternatives


Crystalline Sodium Salt vs. Amorphous Free Acid: Structural Confirmation Enabled by Salt Formation

The meprobamate N-glucuronide metabolite was originally isolated as an amorphous solid, which precluded definitive structural assignment. Tsukamoto et al. (1963) demonstrated that conversion of the amorphous free acid to the crystalline sodium salt was the critical step that enabled unambiguous structural reconfirmation as sodium meprobamate N-mono-β-D-glucopyranosiduronate [1]. This establishes a direct advantage of the sodium salt form over the free acid (CAS 58569-76-9, MW 394.37 g/mol) for any application requiring verified molecular identity.

Structural elucidation X-ray crystallography Metabolite characterization Salt selection

N-Glucuronide Resistance to β-Glucuronidase Hydrolysis vs. O-Glucuronide Susceptibility

A pivotal 1966 study directly tested sodium meprobamate N-glucopyranosiduronate (the same compound) as a substrate for β-glucuronidase prepared from rabbit liver. The enzyme showed no activity toward this N-glucuronide in 0.1 M acetate buffer at pH 4.4–5.6, and most of the intravenously administered glucuronide was recovered unchanged in rabbit urine within 24 hours [1]. This contrasts with typical O-glucuronide drug metabolites, which are routinely cleaved by β-glucuronidase under these conditions. The N-carbamoyl linkage confers resistance to enzymatic hydrolysis that O-glucuronides do not possess [1][2].

Enzymatic hydrolysis β-Glucuronidase N-glucuronide stability Forensic toxicology Sample preparation

Pharmacological Inactivity of Meprobamate N-Glucuronide vs. Pharmacologically Active Parent Carbamate

A comparative pharmacological study directly evaluated meprobamate N-glucuronide against meprobamate parent drug using two standard in vivo assays. Neither competition to the convulsant action of strychnine nor prolongation of pentobarbital-induced hypnotic action was observed for meprobamate N-glucuronide, whereas both effects were clearly demonstrated by the parent carbamate (meprobamate) itself [1]. This confirms that N-glucuronidation abolishes the CNS-depressant pharmacological activity of meprobamate. Notably, the same study found that both N-glucuronides (meprobamate and urethan) were nevertheless distributed considerably well into the brain, ruling out poor brain penetration as the explanation for inactivity [1].

Pharmacological activity CNS depression Metabolite safety Structure-activity relationship

Enhanced Aqueous Solubility of the Sodium Salt Glucuronide vs. Slightly Soluble Parent Drug Meprobamate

Meprobamate parent drug is officially described as 'slightly soluble in water' per FDA labeling, with a measured water solubility of approximately 6.2 g/L (6.2 mg/mL) at 25°C [1]. In contrast, the sodium salt of meprobamate N-β-D-glucuronide is classified as water-soluble per its manufacturer's specifications (Toronto Research Chemicals), consistent with the general principle that glucuronide conjugation and sodium salt formation both substantially increase aqueous solubility relative to the neutral parent carbamate [2]. While a precise mg/mL value for the sodium salt from a primary reference source is not available, the qualitative solubility upgrade from 'slightly soluble' to 'soluble in water' represents at minimum a several-fold improvement consistent with the introduction of both a charged carboxylate group and a sodium counterion plus three hydroxyl groups from the glucuronic acid moiety [2].

Aqueous solubility Standard preparation Analytical method development Formulation compatibility

Certified Reference Standard Purity and Regulatory Compliance vs. Uncharacterized Research-Grade Material

Meprobamate N-beta-D-glucuronide sodium salt offered through Toronto Research Chemicals (Cat. M227761) and its authorized distributors carries a minimum purity specification of 95 Area-% . Axios Research additionally confirms that this compound is supplied as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and quality control (QC) applications during drug development, and serves as a reference standard for traceability against pharmacopeial standards (USP or EP) [1]. This level of characterization contrasts with typical research-grade metabolite preparations that may lack certified purity documentation, a Certificate of Analysis (COA), or regulatory compliance statements.

Certified reference standard Purity specification Regulatory compliance Method validation ANDA/DMF

High-Value Application Scenarios for Meprobamate N-beta-D-glucuronide Sodium Salt Based on Verified Differentiation Evidence


Direct LC-MS/MS Quantification of Intact Meprobamate Glucuronide in Forensic Urine Drug Testing Without Enzymatic Hydrolysis

Because meprobamate N-beta-D-glucuronide sodium salt is resistant to β-glucuronidase hydrolysis [1], forensic toxicology laboratories that rely on enzymatic deconjugation followed by parent drug quantification will systematically underreport total meprobamate exposure. Using the authentic sodium salt reference standard enables direct LC-MS/MS quantification of the intact N-glucuronide conjugate, overcoming the systematic negative bias inherent in hydrolysis-dependent workflows. This application is supported by the broader analytical trend toward direct glucuronide detection as reviewed by Kaushik and LaCourse, who note that direct methods overcome critical limitations of enzymatic cleavage procedures including incomplete hydrolysis, isomerization, and increased sample processing time [2].

Pharmacokinetic Discrimination of Carisoprodol-Derived vs. Direct Meprobamate Exposure in Clinical and Forensic Casework

Carisoprodol is metabolized via CYP2C19 to meprobamate, which then undergoes further N-glucuronidation [3]. Because meprobamate N-glucuronide is pharmacologically inactive—unlike meprobamate itself, which retains CNS-depressant activity [4]—the ratio of free meprobamate to meprobamate N-glucuronide in urine can serve as a metabolic indicator distinguishing recent carisoprodol or meprobamate ingestion from residual metabolite excretion. The crystalline sodium salt reference standard provides the authenticated calibrator needed for accurate conjugate quantification in such pharmacokinetic studies.

Pharmaceutical Impurity Profiling and ANDA/DMF Reference Standard for Meprobamate-Containing Drug Products

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for meprobamate-containing formulations, the N-glucuronide metabolite represents a specified impurity that must be characterized and controlled. The sodium salt form, supplied with min. 95 Area-% purity and a full Certificate of Analysis compliant with regulatory guidelines [5], serves as the qualified reference standard for impurity method validation, system suitability testing, and batch release质量控制. Its traceability to USP/EP pharmacopeial standards [5] further supports regulatory submission acceptability.

In Vitro UGT Enzyme Phenotyping and Drug-Drug Interaction Studies Involving Carbamate N-Glucuronidation

The formation of meprobamate N-glucuronide represents a relatively uncommon direct carbamate N-glucuronidation pathway catalyzed by UDP-glucuronosyltransferases (UGTs) [3]. Having the authenticated crystalline sodium salt as a quantitative reference standard enables researchers to conduct in vitro UGT phenotyping studies using human liver microsomes or recombinant UGT isoforms to identify the specific enzymes responsible for this conjugation. Because meprobamate N-glucuronide was confirmed as a metabolic end-product that is excreted unchanged without further biotransformation [1], it serves as a stable endpoint analyte for such kinetic assays.

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